molecular formula C23H38O2S B14332833 Methyl 2-(phenylsulfanyl)hexadecanoate CAS No. 111722-89-5

Methyl 2-(phenylsulfanyl)hexadecanoate

Cat. No.: B14332833
CAS No.: 111722-89-5
M. Wt: 378.6 g/mol
InChI Key: KCOFIBVCTDPEDG-UHFFFAOYSA-N
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Description

Methyl 2-(phenylsulfanyl)hexadecanoate is a sulfur-containing fatty acid ester characterized by a hexadecanoate (C16) backbone with a phenylsulfanyl group at the second carbon and a methyl ester group at the terminal position.

Properties

CAS No.

111722-89-5

Molecular Formula

C23H38O2S

Molecular Weight

378.6 g/mol

IUPAC Name

methyl 2-phenylsulfanylhexadecanoate

InChI

InChI=1S/C23H38O2S/c1-3-4-5-6-7-8-9-10-11-12-13-17-20-22(23(24)25-2)26-21-18-15-14-16-19-21/h14-16,18-19,22H,3-13,17,20H2,1-2H3

InChI Key

KCOFIBVCTDPEDG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OC)SC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(phenylsulfanyl)hexadecanoate typically involves the esterification of 2-(phenylsulfanyl)hexadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(phenylsulfanyl)hexadecanoate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(phenylsulfanyl)hexadecanoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules. It can also serve as a model compound for studying esterification and substitution reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(phenylsulfanyl)hexadecanoate depends on the specific application. In biological systems, it may interact with cellular membranes due to its lipophilic nature, potentially disrupting membrane integrity or modulating membrane-associated processes. The phenylsulfanyl group can also participate in redox reactions, influencing cellular redox balance.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-(phenylsulfanyl)hexadecanoate with analogous compounds, focusing on molecular features, functional groups, and bioactivity:

Methyl Hexadecanoate (Palmitic Acid Methyl Ester)

  • Structure : A saturated C16 fatty acid methyl ester lacking sulfur or aromatic substituents.
  • Properties :
    • Found in plant extracts (e.g., walnut husks, 9.44% by mass in Juglans mandshurica extracts) .
    • Primarily serves as a lipid component or intermediate in biosynthetic pathways.
  • Lower molecular complexity compared to this compound.

Sulfur-Containing Esters

  • Example : Methyl 2-hydroxyacetate (CAS 96-35-5).
    • Structure : Short-chain (C3) ester with a hydroxyl group.
    • Properties :
  • Higher volatility and lower molecular weight (90.08 g/mol) .
  • Safety profile includes respiratory irritation risks .
    • Key Differences :
  • Shorter chain length and hydroxyl group limit lipid solubility compared to the long-chain this compound.

Aromatic Sulfur Derivatives

  • Example : 1,4-Dimethoxynaphthalene (from Juglans mandshurica).
    • Structure : Naphthalene derivative with methoxy groups.
    • Properties :
  • Exhibits antimicrobial activity against plant pathogens (e.g., Pine shoot blight) .
    • Key Differences :
  • Non-esterified aromatic system lacks the aliphatic chain critical for membrane interactions.

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